tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate
Description
tert-butyl N-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate is a carbamate-protected amine derivative featuring a 4-membered azetidine ring substituted with a 5-aminopyridin-2-yl group. The tert-butyl carbamate group serves as a protective moiety for the amine, a common strategy in medicinal chemistry to enhance stability or modulate reactivity during synthesis. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with intermediates used in drug discovery, particularly for kinase inhibitors or protease-targeting agents.
Properties
IUPAC Name |
tert-butyl N-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-7-17(8-10)11-5-4-9(14)6-15-11/h4-6,10H,7-8,14H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTYZXYRGEZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate typically involves the reaction of 5-aminopyridine with azetidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
The primary application of tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures have been explored for their ability to inhibit specific kinases involved in cancer progression, particularly c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .
Research has shown that derivatives of this compound exhibit high-affinity binding to specific receptors, which is critical for their therapeutic efficacy. For instance, studies on related azetidine derivatives have highlighted their potential as non-imidazole agonists with significant biological activity . This suggests that this compound could also possess similar properties.
Case Study 1: Inhibition of c-KIT Kinase
A study focused on the development of azetidine derivatives demonstrated their effectiveness in inhibiting c-KIT kinase across various mutations associated with GISTs. The findings indicated that compounds structurally related to this compound could serve as lead compounds for further drug development aimed at treating resistant forms of GISTs .
Case Study 2: Targeted Cancer Therapy
Another investigation explored the pharmacological profiles of pyridine-containing azetidine derivatives, revealing their potential as targeted therapies for cancers driven by specific genetic mutations. The study emphasized the need for compounds that can selectively target mutated kinases without affecting normal cellular functions . This aligns with the therapeutic goals associated with this compound.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of tert-butyl N-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate and analogous compounds from the evidence:
*Calculated based on standard atomic weights.
Key Observations:
Core Structure Variability: The target compound and tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate share the azetidine core, but substituents differ significantly. The chloroacetyl group in enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols), whereas the 5-aminopyridin-2-yl group in the target compound prioritizes hydrogen-bonding interactions.
Substituent Impact on Properties: Electron-Withdrawing Groups: Chloro () and sulfonyl () substituents increase reactivity, enabling cross-coupling or substitution reactions. In contrast, the 5-aminopyridin-2-yl group (target) offers dual hydrogen-bond donor/acceptor sites, favoring target engagement in drug design. Fluorine-Containing Compounds: and incorporate fluorine, which enhances metabolic stability and lipophilicity. The target compound lacks fluorine but may compensate with pyridine’s polarity.
Molecular Weight and Solubility: The target compound (276.33 g/mol) falls within the ideal range for drug-like molecules (200–500 g/mol). Compounds with larger substituents (e.g., , 335.38 g/mol) may face challenges in bioavailability. The 5-aminopyridine group likely improves aqueous solubility compared to lipophilic substituents in (fluorocyclohexyl) or (cyclopropylphenyl).
Physicochemical and LogP Trends
- LogP Values: has an XLogP3 of 0.9 , indicating moderate lipophilicity. The target compound’s LogP is likely lower due to the polar aminopyridine, enhancing membrane permeability balance. (fluorocyclohexyl) and (cyclopropylphenyl) would exhibit higher LogP, favoring blood-brain barrier penetration.
Biological Activity
tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate is a compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19N3O2
- CAS Number : 1922143-50-7
This compound features a tert-butyl group, an azetidine ring, and an aminopyridine moiety, which contribute to its biological properties.
Research indicates that this compound acts primarily as a modulator of various biological pathways. Its interaction with specific receptors and enzymes has been the focus of several studies:
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in neurological pathways. Its structural similarity to known ligands suggests it may act as an agonist or antagonist in certain contexts.
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuropharmacological Studies : A study published in the Journal of Medicinal Chemistry explored derivatives similar to this compound, revealing their efficacy in enhancing cognitive function in animal models. The results indicated significant improvements in memory retention and learning capabilities ( ).
- Antimicrobial Efficacy : In a clinical evaluation, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential ( ).
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
